7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14941203
Molecular Formula: C23H17ClFN3O3S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClFN3O3S |
|---|---|
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | 7-chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H17ClFN3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-6-14(25)7-4-12)18-20(29)15-10-13(24)5-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3 |
| Standard InChI Key | DRTQODYNIPRMGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
Introduction
The compound 7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chemical entity characterized by its unique structural framework. It features a chromeno-pyrrole core substituted with a thiadiazole moiety and halogenated phenyl rings. This compound is of interest for its potential biological activity and structural novelty.
Structural Description
The compound's structure integrates multiple functional groups:
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Chromeno-pyrrole core: Provides rigidity and aromaticity.
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Thiadiazole ring: Known for its bioactivity in pharmaceuticals.
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Halogen substitutions (chlorine and fluorine): Enhance lipophilicity and may influence biological interactions.
Synthesis and Derivation
While no direct synthesis information was found in the provided results, compounds with similar frameworks often involve:
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Cyclization reactions to form the chromeno-pyrrole core.
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Halogenation steps for selective substitution.
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Thiol-based reactions to introduce the thiadiazole moiety.
Potential Applications
The compound's structure suggests potential applications in medicinal chemistry:
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Pharmacological Activity:
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The thiadiazole ring is commonly associated with antimicrobial, anticancer, and anti-inflammatory properties.
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Halogenated aromatic rings are often involved in receptor binding due to their electronic effects.
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Drug Development:
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The compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.
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Research Implications
Given its structural complexity, the compound warrants further exploration in:
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In Vitro Studies:
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Testing against cancer cell lines or microbial strains to evaluate biological activity.
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Computational Docking:
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Predicting interactions with biological targets such as enzymes or receptors.
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Toxicological Profiling:
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Assessing safety and pharmacokinetics for drug development purposes.
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Limitations and Future Directions
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Data Availability:
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Limited physicochemical and experimental data are currently accessible.
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Further Research Needs:
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Detailed synthesis protocols.
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Comprehensive biological evaluations.
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